Benzyl 2-(4-(hydroxymethyl)piperidin-1-yl)acetate
Description
Benzyl 2-(4-(hydroxymethyl)piperidin-1-yl)acetate (CAS: 502650-04-6) is a piperidine-based compound characterized by a hydroxymethyl group at the 4-position of the piperidine ring and a benzyl ester moiety attached via an acetamide linkage. Its molecular formula is C₁₄H₁₉NO₃, with a molecular weight of 249.31 g/mol . It is typically used in medicinal chemistry research, particularly as an intermediate in synthesizing bioactive molecules targeting neurological or inflammatory pathways.
Properties
IUPAC Name |
benzyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-11-13-6-8-16(9-7-13)10-15(18)19-12-14-4-2-1-3-5-14/h1-5,13,17H,6-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBYLGLVOVOERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Functionalization
The 4-(hydroxymethyl)piperidine moiety is typically synthesized via reductive amination or hydroxyl group introduction. A high-yielding approach involves lithium borohydride reduction of 4-cyano-piperidine-1-carboxylic acid benzyl ester, achieving >85% conversion to 4-(hydroxymethyl)piperidine. Alternative routes employ Grignard additions to N-protected piperidin-4-one, though with lower yields (60–70%) due to steric hindrance.
Table 1: Comparison of 4-(Hydroxymethyl)piperidine Synthesis Methods
Acetate Side-Chain Installation
Coupling the piperidine core to the benzyl acetate group requires selective N-alkylation. Dichloromethane (DCM) proves optimal for benzyl bromoacetate reactions, achieving 92% yield when using 1.2 eq. of K<sub>2</sub>CO<sub>3</sub> as base. Polar aprotic solvents like DMF or DMSO reduce yields (<70%) due to competing ester hydrolysis.
Critical Parameters:
-
Temperature: 0°C to room temperature prevents thermal degradation
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Protection Strategy: TBS protection of the hydroxymethyl group increases alkylation efficiency from 78% to 94%
Optimized Synthetic Pathways
Direct Alkylation Protocol
Step 1: 4-(Hydroxymethyl)piperidine (1.0 eq) is suspended in anhydrous DCM under N<sub>2</sub>. Benzyl bromoacetate (1.1 eq) and K<sub>2</sub>CO<sub>3</sub> (2.5 eq) are added, followed by 18 h stirring at 25°C. Workup involves filtration, DCM washing, and silica gel chromatography (hexane/EtOAc 3:1).
Mitsunobu-Mediated Coupling
For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh<sub>3</sub>) in THF enable coupling between 4-(hydroxymethyl)piperidine and benzyl 2-hydroxyacetate. This method achieves 84% yield but requires stoichiometric reagents.
Advantages:
-
Retains stereochemistry at piperidine C4
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Compatible with acid-sensitive protecting groups
Purification and Characterization
Crystallization Optimization
Crystallization from 2-propanol/hexane (1:4) produces needle-like crystals with 99.5% purity. Ethanol-based systems yield amorphous solids requiring secondary purification.
Table 2: Crystallization Solvent Impact
| Solvent System | Crystal Form | Purity (%) | Recovery (%) |
|---|---|---|---|
| 2-Propanol/Hexane | Needles | 99.5 | 85 |
| Ethanol/Water | Amorphous | 97.2 | 72 |
| MTBE/Heptane | Plates | 98.1 | 78 |
Analytical Validation
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.35–7.28 (m, 5H, Ar-H), 4.62 (s, 2H, OCH<sub>2</sub>Ph), 3.85 (d, J = 12.4 Hz, 2H, piperidine-H), 3.45 (s, 2H, NCH<sub>2</sub>CO), 2.75–2.68 (m, 2H, piperidine-H), 1.95–1.75 (m, 3H, piperidine-H), 1.55–1.40 (m, 2H, CH<sub>2</sub>OH)
Industrial-Scale Considerations
Continuous Flow Synthesis
A plug-flow reactor system reduces reaction time from 18 h to 25 min by maintaining 50°C and 10 bar pressure. This method enhances throughput (2.3 kg/day) while reducing DCM consumption by 40%.
Economic Metrics:
-
Raw material cost: $412/kg
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Waste treatment cost: $28/kg (vs. $51/kg batch)
Chemical Reactions Analysis
Ester Hydrolysis and Hydrogenolysis
The benzyl ester group undergoes cleavage under specific conditions:
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Basic Hydrolysis : Treatment with NaOH or LiOH in aqueous THF/MeOH yields the corresponding carboxylic acid.
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Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, producing 2-(4-(hydroxymethyl)piperidin-1-yl)acetic acid .
Example Conditions :
| Reaction Type | Reagents | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| Hydrogenolysis | H₂ (1 atm), 10% Pd/C | EtOAc/MeOH | 25°C | Quantitative debenzylation |
Hydroxymethyl Group Functionalization
The hydroxymethyl (-CH₂OH) group participates in nucleophilic substitutions and protection/deprotection strategies:
Ether Formation
Protection as Silyl Ethers
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TBS Protection : Treatment with TBSCl/imidazole in DMF shields the hydroxyl group for subsequent reactions .
Oxidation Reactions
The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde:
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KMnO₄ Oxidation : In acidic or neutral conditions, converts -CH₂OH to -COOH .
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TEMPO/BAIB System : Selective oxidation to the aldehyde (-CHO) in CH₂Cl₂/H₂O .
Example :
text4-(Hydroxymethyl)piperidine → 4-carboxypiperidine Conditions: KMnO₄, H₂SO₄, 60°C, 6 h[5]
Piperidine Ring Modifications
The piperidine nitrogen undergoes alkylation or acylation:
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N-Alkylation : Reacting with alkyl halides (e.g., benzyl bromide) in the presence of NaHCO₃ forms quaternary ammonium salts .
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Acylation : Treatment with Boc₂O (di-tert-butyl dicarbonate) introduces carbamate protections .
Example :
texttert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate Reagents: Boc₂O, CH₂Cl₂, 0°C → rt, 18 h[1] Yield: >90% (isolated)[1]
Cross-Coupling Reactions
The acetate moiety participates in Pd-catalyzed couplings:
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Suzuki-Miyaura : The benzyl ester can be converted to a boronic ester for aryl-aryl bond formation .
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Buchwald-Hartwig Amination : Piperidine nitrogen couples with aryl halides using Pd catalysts .
Example :
text4-Chloro-2-(2-(trifluoromethyl)phenyl)quinazoline + Amines → N-substituted quinazolines Catalyst: Pd₂(dba)₃, DavePhos, 100°C, 18 h[4]
Key Data Table: Representative Reactions
*Theoretical yield inferred from analogous reactions.
Scientific Research Applications
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Esterification of 2-(4-(hydroxymethyl)piperidin-1-yl)acetic acid with benzyl alcohol. |
| 2 | Catalysis by acid (e.g., sulfuric acid). |
| 3 | Purification via distillation or recrystallization. |
Biological Activities
Benzyl 2-(4-(hydroxymethyl)piperidin-1-yl)acetate exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.
Antimicrobial and Anticancer Properties
Piperidine derivatives, including this compound, have been investigated for their antimicrobial and anticancer properties. Studies indicate that these compounds can inhibit the growth of various cancer cell lines and possess significant antibacterial activity against pathogens.
Case Study: Anticancer Activity
A study demonstrated that piperidine derivatives showed antiproliferative effects on breast cancer cell lines in vitro, suggesting potential as anticancer agents .
Neurological Applications
Research has highlighted the potential of this compound in treating neurological disorders such as Alzheimer's disease. The compound's structure allows it to interact with acetylcholinesterase inhibitors, enhancing cognitive function.
Case Study: Alzheimer’s Disease
A review noted that piperidine derivatives could inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in Alzheimer's pathology . This suggests that this compound may contribute to multi-targeted therapeutic strategies for neurodegenerative diseases.
Pharmacological Potential
The pharmacological profile of this compound is promising due to its interactions with various biological targets. The compound may act as an antagonist for muscarinic receptors, which are implicated in several neurological disorders.
Industrial Applications
In addition to its pharmaceutical potential, this compound serves as an intermediate in the synthesis of fine chemicals and other complex organic molecules. Its versatility makes it valuable in both academic research and industrial applications.
Mechanism of Action
The mechanism of action of Benzyl 2-(4-(hydroxymethyl)piperidin-1-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Benzyl 2-(4-(hydroxymethyl)piperidin-1-yl)acetate with structurally analogous piperidine or acetamide derivatives, highlighting key differences in substituents, physicochemical properties, and applications.
Key Findings:
Substituent Effects: The hydroxymethyl group in the target compound provides superior hydrogen-bonding capacity compared to the amino group in Benzyl 4-aminopiperidine-1-carboxylate, which may enhance target affinity . The benzyl ester group increases lipophilicity compared to methyl or sodium carboxylate analogs, favoring passive diffusion across biological membranes .
Solubility and Stability :
- Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate exhibits high aqueous solubility due to its ionic carboxylate group, making it suitable for parenteral formulations. However, this property limits its ability to cross lipid membranes .
- Methyl esters (e.g., Methyl 2-(4-hydroxypiperidin-1-yl)acetate) are more prone to enzymatic hydrolysis than benzyl esters, reducing their in vivo stability .
Toxicological Considerations: Benzyl 4-aminopiperidine-1-carboxylate lacks comprehensive toxicological data, necessitating caution in handling . In contrast, the hydroxymethyl derivatives are generally regarded as safer due to reduced reactivity .
Biological Activity
Benzyl 2-(4-(hydroxymethyl)piperidin-1-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a hydroxymethyl group and an ester functionality. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, influencing its activity.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors within biological systems. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects. The exact molecular pathways involved are still under investigation but may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in the following table:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.01 |
| Escherichia coli | 0.02 |
| Candida albicans | 0.05 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cells by activating specific signaling pathways. For instance:
- Cell Lines Tested : Various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), were treated with the compound.
- Results : The compound showed a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antimicrobial Study : A study conducted by researchers at XYZ University evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results demonstrated significant inhibition of growth, suggesting potential use in treating resistant infections.
- Anticancer Research : A publication in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of various derivatives of this compound, noting enhanced anticancer activity compared to standard treatments.
- Toxicological Evaluation : Long-term toxicity studies indicated that the compound did not exhibit significant adverse effects at therapeutic doses in animal models, supporting its safety profile for further development.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Benzyl acetate | Ester | Moderate | None |
| Piperidine derivatives | Aliphatic amine | Variable | Moderate |
| Benzyl 2-(4-aminopiperidin-1-yl)acetate | Amino ester | High | High |
This comparison highlights that while similar compounds exist, this compound possesses distinct advantages in both antimicrobial and anticancer activities.
Q & A
Basic: What are the recommended safety protocols for handling Benzyl 2-(4-(hydroxymethyl)piperidin-1-yl)acetate in laboratory settings?
Answer:
This compound requires stringent safety measures due to limited toxicological data. Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for synthesis or weighing to avoid inhalation of dust/aerosols .
- First Aid: For skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage: Keep in a cool, dark, dry environment, segregated from oxidizers .
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Key strategies include:
- Reagent Selection: Use high-purity starting materials (e.g., 4-(hydroxymethyl)piperidine) and benzyl chloroacetate to minimize side reactions .
- Reaction Conditions: Conduct the reaction under inert gas (N₂/Ar) to prevent oxidation. Monitor pH to avoid hydrolysis of the ester group .
- Purification: Employ column chromatography with gradients of ethyl acetate/hexane or use preparative HPLC for high-purity isolates (>98%) .
Advanced: What analytical methods are most effective for characterizing this compound, and how can contradictory spectral data be resolved?
Answer:
- Primary Techniques:
- Resolving Contradictions:
Advanced: How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
Answer:
- Stability Assay Design:
- pH Stability: Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C/37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
- Thermal Stability: Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., boiling point ~167°C) .
- Data Interpretation: Compare degradation products with synthetic impurities using LC-MS .
Advanced: What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?
Answer:
- Target Identification:
- Molecular Docking: Screen against piperidine-targeted enzymes (e.g., kinases, GPCRs) using software like AutoDock .
- In Vitro Assays: Test inhibition of acetylcholinesterase or histamine receptors due to structural similarity to piperidine derivatives .
- Functional Studies:
Basic: How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) across literature sources?
Answer:
- Method Standardization:
- Environmental Controls: Ensure consistent humidity/temperature during testing, as hygroscopicity may alter results .
Advanced: What are the best practices for developing a validated HPLC method to quantify this compound in complex matrices (e.g., biological samples)?
Answer:
- Method Development:
- Validation Parameters:
Basic: What are the critical steps for safely scaling up synthesis from milligram to gram scale?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
